Bis(4-nitrophenyl) phenyl phosphate

Descripción general

Descripción

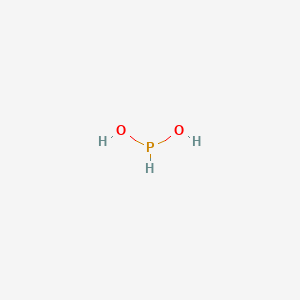

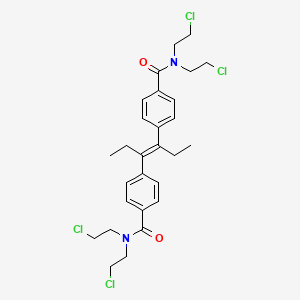

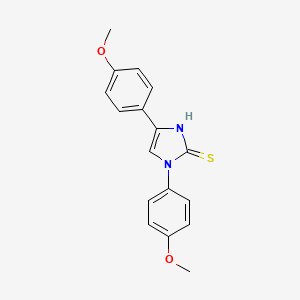

Bis(4-nitrophenyl) phenyl phosphate is an aryl phosphate . It is functionally related to a 4-nitrophenyl . It has a molecular formula of C18H13N2O8P and a molecular weight of 416.2782 .

Synthesis Analysis

Bis(4-nitrophenyl) phosphate (BNPP) has been used in the fabrication of highly active phosphatase-like fluorescent cerium-doped carbon dots. The process involves a one-step hydrothermal carbonization using Ce(NO3)3·6H2O and EDTA·2H2O as precursors .

Molecular Structure Analysis

The molecular structure of Bis(4-nitrophenyl) phenyl phosphate can be found in various databases such as ChemSpider . It has a molecular formula of C18H13N2O8P .

Chemical Reactions Analysis

Bis(4-nitrophenyl) phosphate (BNPP) has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts .

Physical And Chemical Properties Analysis

Bis(4-nitrophenyl) phosphate has a density of 1.6±0.1 g/cm3, a boiling point of 545.7±60.0 °C at 760 mmHg, and a flash point of 283.8±32.9 °C . It also has a molar refractivity of 76.0±0.3 cm3 and a polar surface area of 157 Å2 .

Aplicaciones Científicas De Investigación

Enzyme Activity Determination

BNPP is utilized as a substrate to measure the activity of phosphodiesterases , particularly in wetland plants. This application is crucial for understanding the role of these enzymes in the metabolism and regulation of nucleotides within plant systems .

DNA Binding Studies

Research has employed BNPP to investigate the DNA binding ability of various metal complexes. This is significant for the development of new drugs and understanding the interaction between metal complexes and genetic material .

Phosphate Ester Bond Cleavage

BNPP serves as a model substrate for studying the mechanism of phosphate ester bond cleavage . This is particularly observed using oxamido-bridged dinuclear copper (II) complexes as catalysts, which has implications for understanding biochemical pathways and designing synthetic enzymes .

Phosphatase Mimicry

In the field of supramolecular chemistry , BNPP is used to mimic the catalytic activity of phosphatases. This helps in the design of artificial compounds that can perform similar functions as natural enzymes, which is beneficial for therapeutic and industrial applications .

Environmental Monitoring

BNPP can be applied in environmental science to monitor the activity of phosphodiesterases as indicators of soil health and wetland ecosystem function . This helps in assessing the impact of pollutants and the overall health of these ecosystems .

Material Science

The reactivity of BNPP with various compounds is studied in material science for the development of novel materials with specific properties, such as enhanced durability or reactivity, which can be used in a range of industrial applications .

Analytical Chemistry

In analytical chemistry, BNPP is used to develop assays for detecting the presence and activity of enzymes that cleave phosphate ester bonds. This has applications in diagnostics and research laboratories .

Drug Development

The study of BNPP’s interactions with different biological molecules contributes to the field of drug development . Understanding these interactions can lead to the creation of new medications that target specific enzymes or pathways within the body .

Mecanismo De Acción

Target of Action

Bis(4-nitrophenyl) phenyl phosphate (BNPP) primarily targets phosphodiesterases , particularly those found in the roots of wetland plants . Phosphodiesterases are enzymes that break down phosphodiester bonds, which are central to many biological processes, including DNA replication and repair, and cell signaling.

Mode of Action

BNPP interacts with its targets by serving as a substrate for phosphodiesterases . It undergoes hydrolytic cleavage facilitated by these enzymes. This cleavage can also be catalyzed by oxamido-bridged dinuclear copper (II) complexes .

Biochemical Pathways

The hydrolysis of BNPP affects the phosphodiesterase pathway . The cleavage of BNPP results in the production of 4-nitrophenol and phosphate ions , which can further participate in various biochemical reactions .

Pharmacokinetics

It is known that bnpp issparingly soluble in water but can dissolve in organic solvents such as ether, methanol, and ethanol . This suggests that its bioavailability may be influenced by the presence of these solvents. The compound has a melting point of 172-175°C and a boiling point of 545.7±60.0°C .

Result of Action

The hydrolysis of BNPP leads to the release of 4-nitrophenol and phosphate ions. This reaction is used to measure the activity of phosphodiesterases . In addition, BNPP has been shown to be an effective catalyst for the ring-opening polymerization (ROP) of β-butyrolactone (β-BL), leading to the formation of end-functionalized and diblock polyesters .

Action Environment

The action of BNPP is influenced by environmental factors such as pH and the presence of metal ions . For instance, the rate of BNPP hydrolysis increases with increasing pH . Additionally, the presence of certain metal ions can enhance the catalytic activity of BNPP . It should also be noted that BNPP is a toxic substance and should be handled with care .

Safety and Hazards

Direcciones Futuras

Bis(4-nitrophenyl) phosphate has been used in various studies and experiments. It has been used as a substrate to determine the enzyme activity of root phosphodiesterases of wetland plants . It has also been used to study the mechanism of cleavage of BNPP using oxamido-bridged dinuclear copper (II) complexes as catalysts . These studies suggest potential future directions for the use of Bis(4-nitrophenyl) phenyl phosphate in scientific research.

Propiedades

IUPAC Name |

bis(4-nitrophenyl) phenyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N2O8P/c21-19(22)14-6-10-17(11-7-14)27-29(25,26-16-4-2-1-3-5-16)28-18-12-8-15(9-13-18)20(23)24/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHBAYXOERKFGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959648 | |

| Record name | Bis(4-nitrophenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(4-nitrophenyl) phenyl phosphate | |

CAS RN |

38873-96-0 | |

| Record name | 4-Nitrophenyl phenylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038873960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-nitrophenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![L-Asparagine, N2-[(2,4-dihydroxyphenyl)acetyl]-](/img/structure/B1230492.png)

![1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine](/img/structure/B1230497.png)

![N,N,4-trimethyl-2-[[(5-methyl-2-furanyl)-oxomethyl]amino]-5-thiazolecarboxamide](/img/structure/B1230499.png)

![1'-(Phenylmethyl)spiro[1,2-dihydroindene-3,4'-piperidine]](/img/structure/B1230500.png)